REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[CH2:12]1[O:14][CH2:13]1.[C:15](O)(=[O:17])[CH3:16]>>[OH:17][CH2:15][CH2:16][N:1]([C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6])[CH2:13][CH2:12][OH:14]
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Name
|
|
Quantity
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3.8 g
|
Type
|
reactant
|
Smiles
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NC=1C=C(C(=O)OC)C=CC1
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Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
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25 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The crude product so obtained
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Type
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CUSTOM
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Details
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was purified by chromatography on a silica gel column (eluted with methylene chloride/2-4% methanol)
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Name
|
|
Type
|
product
|
Smiles
|
OCCN(CCO)C=1C=C(C(=O)OC)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 24.9 mmol | |
AMOUNT: MASS | 5.95 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |